molecular formula C18H14O2 B12878434 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone CAS No. 54980-24-4

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone

Katalognummer: B12878434
CAS-Nummer: 54980-24-4
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: BRYLPPDNGVDCDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone is an organic compound with the molecular formula C18H14O2. It is a member of the furan family, characterized by the presence of a furan ring, a five-membered aromatic ring with one oxygen atom. This compound is notable for its unique structure, which includes both phenyl and furan groups, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

The synthesis of 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone typically involves the reaction of 5-phenylfuran-2-carbaldehyde with acetophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The mixture is usually refluxed for several hours to ensure complete reaction .

The key steps involve the formation of the furan ring and subsequent attachment of the phenyl groups, which can be achieved through various organic synthesis techniques .

Analyse Chemischer Reaktionen

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are limited.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are a subject of ongoing investigation.

    Industry: In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism by which 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The furan ring and phenyl groups may facilitate binding to specific sites, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

54980-24-4

Molekularformel

C18H14O2

Molekulargewicht

262.3 g/mol

IUPAC-Name

1-phenyl-2-(5-phenylfuran-2-yl)ethanone

InChI

InChI=1S/C18H14O2/c19-17(14-7-3-1-4-8-14)13-16-11-12-18(20-16)15-9-5-2-6-10-15/h1-12H,13H2

InChI-Schlüssel

BRYLPPDNGVDCDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.